3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate

Descripción

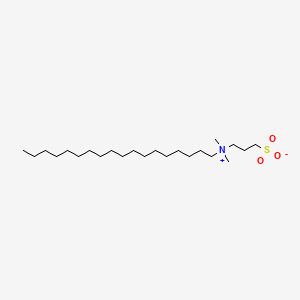

3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate (CAS 13177-41-8) is a zwitterionic surfactant with a molecular formula of C₂₃H₄₉NO₃S and a molecular weight of 419.71 g/mol . It features a long hydrophobic octadecyl (C18) chain and a sulfonate group, enabling dual solubility in polar and non-polar environments. This compound is widely used in nanotechnology, drug delivery systems, and colloidal science due to its ability to stabilize nanoparticles, enhance biocompatibility, and modulate surface interactions .

Propiedades

IUPAC Name |

3-[dimethyl(octadecyl)azaniumyl]propane-1-sulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H49NO3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-24(2,3)22-20-23-28(25,26)27/h4-23H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIROHOMJLWMERM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC[N+](C)(C)CCCS(=O)(=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H49NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101015437 | |

| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

419.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige hygroscopic powder; [Sigma-Aldrich MSDS] | |

| Record name | N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19707 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

13177-41-8 | |

| Record name | N-Octadecyl-N,N-dimethyl-3-ammonio-1-propanesulfonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13177-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sulfobetaine 18 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013177418 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Octadecanaminium, N,N-dimethyl-N-(3-sulfopropyl)-, inner salt | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101015437 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloctadecyl(3-sulphopropyl)ammonium hydroxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.032.826 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Sulfobetaine 18 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4NE23A2MJR | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Métodos De Preparación

Reaction with Propane-1-sultone

Reagents : Octadecylamine, propane-1-sultone, sodium hydroxide (as a base).

-

- Octadecylamine is dissolved in a suitable solvent.

- Propane-1-sultone is added to the solution.

- Sodium hydroxide is introduced to facilitate the reaction.

- The mixture is stirred at elevated temperatures (typically around 70°C) for several hours.

- The product is purified by recrystallization from solvents such as methanol or acetone to achieve high purity.

Quaternization Method

Reagents : Dimethylamine, octadecyl bromide, propane-1-sulfonic acid.

-

- Dimethylamine is reacted with octadecyl bromide to form an intermediate quaternary ammonium compound.

- Propane-1-sulfonic acid is then added to the reaction mixture.

- The reaction is conducted under reflux conditions for several hours.

- The final product is isolated and purified through recrystallization.

Analytical Data and Characterization

The purity and identity of the synthesized compound can be confirmed using various analytical techniques:

| Technique | Purpose |

|---|---|

| Nuclear Magnetic Resonance (NMR) | Confirm the structure and purity |

| High-Performance Liquid Chromatography (HPLC) | Assess purity and concentration |

| Mass Spectrometry (MS) | Determine molecular weight and fragmentation pattern |

| Infrared Spectroscopy (IR) | Identify functional groups present |

Applications

Due to its surfactant properties, this compound has diverse applications:

Biochemical Research : Used in solubilizing membrane proteins and stabilizing emulsions.

Drug Delivery : Investigated for enhancing the bioavailability of hydrophobic drugs due to its amphiphilic nature.

Análisis De Reacciones Químicas

Reactivity in Aqueous Solutions

The compound exhibits surfactant behavior, forming micelles in aqueous media. Critical micelle concentration (CMC) and aggregation behavior depend on pH and temperature :

| Property | Value |

|---|---|

| CMC (25°C) | 0.08–0.12 mM |

| Micelle Size (pH 7.4) | 4–6 nm (dynamic light scattering) |

Key Interactions :

- Electrostatic Stabilization : The sulfonate group stabilizes micelles via electrostatic repulsion .

- Hydrophobic Effects : The octadecyl chain drives micelle formation in polar solvents .

Substitution and Oxidation Reactions

The quaternary ammonium group participates in substitution reactions, while the sulfonate group resists oxidation under mild conditions :

Substitution with Halides :

- Reagents : Iodide, bromide, or chloride ions.

- Applications : Functionalization for drug delivery systems.

Oxidation :

- Requires strong oxidizers (e.g., KMnO₄/H₂SO₄) to degrade the alkyl chain .

- Products include sulfonic acid derivatives and CO₂ .

Interactions with Biomolecules

The compound solubilizes membrane proteins by disrupting lipid-protein interactions without denaturation :

| Application | Mechanism | Reference |

|---|---|---|

| Protein Solubilization | Micelle encapsulation of hydrophobic domains | |

| Electrophoresis Buffers | Reduces aggregation during SDS-PAGE |

Stability and Decomposition

Thermal Stability :

pH Sensitivity :

- Stable in pH 3–10 .

- Degrades under strongly acidic (pH < 2) or alkaline (pH > 12) conditions, releasing octadecylamine and sulfonate fragments .

Industrial and Formulation Reactions

Used in detergent formulations for its low irritation profile and compatibility with ionic surfactants :

| Formulation Role | Effect |

|---|---|

| Anti-static Agent | Reduces surface charge in textiles |

| Emulsion Stabilizer | Enhances stability of oil-in-water systems |

Aplicaciones Científicas De Investigación

3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate has a wide range of applications in scientific research:

Mecanismo De Acción

The mechanism of action of 3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate is primarily based on its surfactant properties. It reduces surface tension and can form micelles, which encapsulate hydrophobic molecules. This property is exploited in various applications, such as solubilizing membrane proteins and enhancing the delivery of hydrophobic drugs . The molecular targets include lipid bilayers and hydrophobic compounds, facilitating their dispersion in aqueous environments.

Comparación Con Compuestos Similares

Research Highlights

Role in Perovskite Nanocrystals

Drug Delivery Systems

- C18 derivatives functionalize mesoporous silica nanoparticles (MSNs) to achieve pH-dependent drug release (e.g., doxorubicin) and reduce protein adsorption .

- Performance: Polymeric zwitterions (e.g., PSPP-SH) outperform monomeric forms in long-term anti-fouling .

Actividad Biológica

3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate, commonly referred to as DoAP, is a zwitterionic surfactant with significant biological activity. Its unique chemical structure allows it to interact with biological membranes, making it a valuable compound in various biochemical and pharmaceutical applications. This article explores its biological activity, including mechanisms of action, cytotoxicity, and potential therapeutic applications.

- Molecular Formula: C₃₆H₇₉N₃O₃S

- CAS Number: 13177-41-8

- Molecular Weight: 419.705 g/mol

- Appearance: White powder, soluble in water

- Melting Point: 257-260 °C (decomposes)

- Flash Point: 110 °C

The biological activity of DoAP is primarily attributed to its surfactant properties. It can disrupt cell membranes, leading to cytotoxic effects on various cell types. The compound's zwitterionic nature enables it to solubilize biological membranes without causing harsh disruptions, which is particularly useful for isolating membrane proteins and studying their functions.

Interaction with Biological Membranes

DoAP interacts with lipid bilayers through hydrophobic interactions, which can enhance membrane permeability. This property is beneficial in drug delivery systems, where it can facilitate the transport of therapeutic agents across cellular membranes. The compound has been shown to modulate membrane integrity and permeability, impacting cell viability and metabolic processes.

Cytotoxicity Studies

Research indicates that the cytotoxic effects of DoAP vary depending on concentration and exposure time. In vitro studies have demonstrated that:

- Cell Viability: DoAP exhibits dose-dependent cytotoxicity against various cancer cell lines, including HeLa and MCF7 cells.

- Mechanism of Cytotoxicity: The disruption of membrane integrity leads to increased permeability and eventual cell lysis or apoptosis.

Table 1: Cytotoxic Effects of DoAP on Various Cell Lines

| Cell Line | Concentration (µM) | Viability (%) | Mechanism of Action |

|---|---|---|---|

| HeLa | 10 | 70 | Membrane disruption |

| MCF7 | 25 | 50 | Apoptosis induction |

| A549 | 50 | 30 | Necrosis due to membrane damage |

Applications in Drug Delivery

Due to its ability to enhance membrane permeability, DoAP has been investigated as a potential carrier for drug delivery systems. Its amphoteric nature allows it to stabilize proteins and other biomolecules in solution, making it suitable for formulating drug products.

Case Studies

-

Study on Drug Encapsulation:

- Researchers encapsulated doxorubicin in liposomes formulated with DoAP. The results showed enhanced cellular uptake and improved therapeutic efficacy against breast cancer cells compared to free doxorubicin.

-

Gene Delivery Systems:

- DoAP has been utilized in gene delivery studies where it facilitated the transfection of plasmid DNA into various cell types, demonstrating its potential as a non-viral vector for gene therapy applications.

Q & A

Q. What are the key considerations for synthesizing and purifying 3-(Dimethyl(octadecyl)ammonio)propane-1-sulfonate?

The synthesis typically involves quaternization of a tertiary amine with a sulfonic acid derivative. Key steps include:

- Alkylation : Reacting dimethyloctadecylamine with 1,3-propanesultone under controlled pH (7–9) and temperature (40–60°C) to ensure complete quaternization .

- Purification : Post-synthesis, dialysis or reverse-phase HPLC is recommended to remove unreacted starting materials and salts. Membrane technologies (e.g., tangential flow filtration) can enhance purity for biophysical studies .

- Validation : Confirm purity via elemental analysis, NMR (e.g., absence of unreacted amine signals at δ 2.1–2.3 ppm), and mass spectrometry .

Q. How can researchers characterize the physicochemical properties of this zwitterionic surfactant?

Critical parameters include:

- Critical Micelle Concentration (CMC) : Measure via conductivity, surface tension, or fluorescence spectroscopy (using pyrene as a probe) .

- Aggregation Behavior : Use dynamic light scattering (DLS) to monitor micelle size and stability under varying pH and ionic strength .

- Thermal Stability : Thermogravimetric analysis (TGA) reveals decomposition temperatures, while differential scanning calorimetry (DSC) identifies phase transitions .

Q. What experimental conditions influence the stability of this compound in aqueous solutions?

Stability is affected by:

- pH : Optimal between 6–8; extremes may hydrolyze the sulfonate group.

- Ionic Strength : High salt concentrations (>0.5 M NaCl) can disrupt micelle formation.

- Temperature : Long-term storage above 40°C accelerates degradation. Use argon-purged solutions to minimize oxidation .

Advanced Research Questions

Q. How should researchers address contradictions between theoretical predictions and experimental data for micelle formation?

- Theoretical Modeling : Compare molecular dynamics (MD) simulations (e.g., using GROMACS) with experimental DLS/SAXS data to identify discrepancies in aggregation numbers or micelle geometry .

- Parameter Refinement : Adjust force field parameters (e.g., partial charges, solvation energy) to align computational models with empirical observations .

- Validation Loop : Integrate experimental results (e.g., NMR chemical shifts) into iterative simulations to improve predictive accuracy .

Q. What methodologies are effective for studying interactions between this surfactant and lipid bilayers?

- Langmuir Trough Experiments : Monitor changes in lipid monolayer surface pressure upon surfactant addition .

- Fluorescence Quenching : Use labeled lipids (e.g., NBD-PE) to quantify surfactant insertion into bilayers.

- Cryo-EM : Visualize structural perturbations in model membranes (e.g., DOPC vesicles) at near-atomic resolution .

Q. How can computational tools optimize experimental design for novel applications of this compound?

- Reaction Path Search : Apply quantum mechanical calculations (DFT) to predict reaction intermediates and transition states during synthesis .

- Machine Learning : Train models on existing datasets (e.g., CMC values of similar surfactants) to predict optimal formulation conditions .

- High-Throughput Screening : Use automated platforms to test surfactant performance in drug delivery or protein stabilization assays .

Q. What green chemistry approaches can reduce waste in large-scale synthesis?

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity .

- Catalysis : Employ immobilized enzymes (e.g., lipases) to enhance reaction efficiency and reduce byproducts .

- Waste Recycling : Implement membrane-based separation to recover unreacted starting materials .

Q. How does this surfactant perform in membrane-based separation technologies?

Q. What advanced techniques identify degradation products in environmental samples?

Q. How can researchers align theoretical models with experimental data for industrial applications?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.